4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid
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Overview
Description
4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclohexyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a brominated imidazole precursor in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions.
Major Products Formed:
- Substituted imidazole derivatives
- Oxidized or reduced imidazole compounds
- Ester and amide derivatives of the carboxylic acid group
Scientific Research Applications
4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with different biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the cyclohexyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
2-Cyclohexyl-1H-imidazole:
4-Methyl-5-imidazolecarboxaldehyde: Contains a formyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. The combination of the bromine atom, cyclohexyl group, and carboxylic acid group provides a versatile platform for the synthesis of various derivatives and the exploration of different scientific research areas.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-2-cyclohexyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-7(10(14)15)12-9(13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |
InChI Key |
HJZQUYKVBZKPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C(N2)Br)C(=O)O |
Origin of Product |
United States |
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